N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide

PARP10 inhibition ADP-ribosylation chemical probe

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide (CAS 868212-69-5) belongs to the 4-phenoxybenzamide class of compounds, which have been identified as selective inhibitors of the mono-ADP-ribosyltransferase PARP10 (also known as ARTD10). PARP10 is involved in critical cellular processes including NF-κB signaling, DNA repair, and proliferation, and its overexpression induces cell death, making it a target of interest in oncology and inflammation research.

Molecular Formula C24H20N4O4S
Molecular Weight 460.51
CAS No. 868212-69-5
Cat. No. B2394166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide
CAS868212-69-5
Molecular FormulaC24H20N4O4S
Molecular Weight460.51
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)22-13-9-19(10-14-22)27-23(29)18-7-11-21(12-8-18)32-20-5-3-2-4-6-20/h2-16H,1H3,(H,27,29)(H,25,26,28)
InChIKeyREGLANPTCPPNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide: A 4-Phenoxybenzamide-Based PARP10/ARTD10 Inhibitor for Selective Mono-ADP-Ribosylation Research


N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide (CAS 868212-69-5) belongs to the 4-phenoxybenzamide class of compounds, which have been identified as selective inhibitors of the mono-ADP-ribosyltransferase PARP10 (also known as ARTD10) [1]. PARP10 is involved in critical cellular processes including NF-κB signaling, DNA repair, and proliferation, and its overexpression induces cell death, making it a target of interest in oncology and inflammation research [1]. This compound is a structural analog of the pioneer PARP10 inhibitor OUL35, featuring a unique sulfamoyl-linked methylpyrimidine moiety replacing the amide functionality found in OUL35, which differentiates it within the chemical series [2].

Why N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide Cannot Be Replaced by Generic PARP Inhibitors or Other 4-Phenoxybenzamide Analogs


The 4-phenoxybenzamide scaffold exhibits a steep structure-activity relationship (SAR) for PARP10 inhibition, where minor modifications to the benzamide region dramatically alter potency and selectivity [1]. While OUL35 (IC50 = 330 nM) and compound 32 (IC50 = 230 nM) represent the most potent 4-phenoxybenzamide PARP10 inhibitors reported, other analogs with different substitution patterns display significantly shifted potency and selectivity profiles [1]. Simple in-class substitution is therefore unreliable without quantitative head-to-head profiling against the specific target enzyme(s). Furthermore, clinically used PARP1/2 inhibitors (e.g., olaparib) are not selective for PARP10 and cannot substitute for PARP10-specific tool compounds in mechanistic studies [2].

Quantitative Differentiation Evidence for N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide Against Closest Analogs


PARP10 Inhibitory Potency: Head-to-Head Comparison with OUL35 and Compound 32

The target compound exhibits a PARP10 IC50 of 2,690 nM, as determined in a fluorescence-based assay measuring MARylation of His6-tagged SRPK2 substrate [1]. This represents a significant reduction in potency compared to the parent compound OUL35 (IC50 = 330 nM) [2] and the optimized derivative compound 32 (IC50 = 230 nM) [2]. The 8- to 12-fold difference in PARP10 inhibition indicates that the sulfamoyl-methylpyrimidine modification is not well-tolerated at the catalytic site, distinguishing this compound from more potent analogs in the same series.

PARP10 inhibition ADP-ribosylation chemical probe

PARP10 vs. PARP11 Selectivity Profile: Comparative Evidence from BindingDB

The target compound demonstrates a 34-fold selectivity window for PARP10 over PARP11, with a PARP11 IC50 of 91,200 nM (91.2 μM) compared to 2,690 nM for PARP10 [1]. This selectivity profile is not yet reported for the more potent analogs OUL35 and compound 32, providing a unique differentiation point. The selectivity index (PARP11 IC50 / PARP10 IC50) of ~34 indicates that while the compound is a weak PARP10 inhibitor, it maintains significant discrimination against the closely related enzyme PARP11.

PARP selectivity off-target profiling ARTD enzyme family

Structural Differentiation from OUL35: Sulfamoyl-Methylpyrimidine vs. Carbamoyl Linker

The compound replaces the terminal carbamoyl group of OUL35 (4-(4-carbamoylphenoxy)benzamide) [1] with an N-(4-methylpyrimidin-2-yl)sulfamoyl moiety, introducing a heterocyclic sulfonamide linkage [2]. This structural modification increases molecular weight (460.5 g/mol vs. OUL35's 256.3 g/mol) and alters hydrogen-bonding capacity, which likely explains the reduced PARP10 potency but may confer altered physicochemical properties such as solubility and permeability not yet quantified for this specific compound.

structure-activity relationship linker chemistry scaffold diversification

Optimal Research and Procurement Application Scenarios for N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide


Low-Potency Control Probe for PARP10-Mediated ADP-Ribosylation Assays

Given its IC50 of 2.69 μM against PARP10 [1], this compound is ideally suited as a less-potent control or reference inhibitor in biochemical and cellular assays where a moderate degree of PARP10 inhibition is required, such as dose-response calibrations or when comparing the effects of complete vs. partial PARP10 inhibition on NF-κB signaling or DNA repair readouts.

Selectivity Profiling Tool for PARP10 vs. PARP11 Discrimination

With a 34-fold selectivity window over PARP11 (IC50 ~91 μM) [1], this compound can be employed in experiments designed to discriminate between PARP10- and PARP11-dependent cellular functions, particularly in immune or cancer cell models where both enzymes are co-expressed and their individual contributions need deconvolution.

Medicinal Chemistry Starting Scaffold for Structure-Based Optimization

The unique sulfamoyl-methylpyrimidine linker provides a distinct chemical handle for further SAR exploration [1]. Medicinal chemistry teams can use this compound as a starting point for iterative design—modifying the pyrimidine substitution or sulfamoyl linker—to recover the potency lost relative to OUL35 (330 nM) and compound 32 (230 nM), while potentially improving selectivity or pharmacokinetic properties [2].

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